molecular formula C26H21ClN2O3 B12026752 N'-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-1-naphthohydrazide CAS No. 765274-35-9

N'-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-1-naphthohydrazide

Cat. No.: B12026752
CAS No.: 765274-35-9
M. Wt: 444.9 g/mol
InChI Key: GDAFWANMXYPTQD-LQKURTRISA-N
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Description

N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-1-naphthohydrazide is a complex organic compound with the molecular formula C21H17ClN2O2 This compound is known for its unique structural properties, which include a naphthohydrazide core linked to a chlorobenzyl and methoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-1-naphthohydrazide typically involves the condensation reaction between 4-((4-chlorobenzyl)oxy)-3-methoxybenzaldehyde and 1-naphthohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-1-naphthohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-1-naphthohydrazide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It may be used in the development of new materials with specific properties, such as liquid crystals or dyes.

Mechanism of Action

The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-1-naphthohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)octadecanohydrazide
  • 4-((4-Chlorobenzyl)oxy)-3-nitrobenzylidene)benzohydrazide
  • 4-((4-Chlorobenzyl)oxy)-3,4’-dichloroazobenzene

Uniqueness

N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-1-naphthohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthohydrazide core with chlorobenzyl and methoxybenzylidene groups makes it particularly interesting for research in various scientific fields.

Properties

CAS No.

765274-35-9

Molecular Formula

C26H21ClN2O3

Molecular Weight

444.9 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]naphthalene-1-carboxamide

InChI

InChI=1S/C26H21ClN2O3/c1-31-25-15-19(11-14-24(25)32-17-18-9-12-21(27)13-10-18)16-28-29-26(30)23-8-4-6-20-5-2-3-7-22(20)23/h2-16H,17H2,1H3,(H,29,30)/b28-16+

InChI Key

GDAFWANMXYPTQD-LQKURTRISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC3=CC=CC=C32)OCC4=CC=C(C=C4)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC3=CC=CC=C32)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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